N-methyl-1-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)methanamine
Overview
Description
“N-methyl-1-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)methanamine” is a chemical compound . It is a member of quinolines and a tertiary amine .
Synthesis Analysis
The synthesis of similar compounds involves the reaction of phenylethylamines to give the respective N, N -bis (benzotriazol-1-ylmethyl)phenylethylamines, which are then subject to an intramolecular Friedel–Crafts cyclisation at room temperature .Molecular Structure Analysis
The molecular formula of “N-methyl-1-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)methanamine” is C11H16N2 . The InChI code is 1S/C11H16N2/c1-13-6-2-3-10-7-9 (8-12)4-5-11 (10)13/h4-5,7H,2-3,6,8,12H2,1H3 .Physical And Chemical Properties Analysis
The molecular weight of “N-methyl-1-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)methanamine” is 176.26 g/mol . The InChI code is 1S/C11H16N2/c1-13-6-2-3-10-7-9 (8-12)4-5-11 (10)13/h4-5,7H,2-3,6,8,12H2,1H3 .Scientific Research Applications
Neurodegenerative Disease Research
Compounds similar to the one have been studied in the context of neurodegenerative diseases like Parkinson’s disease. For example, certain environmental toxins can induce the formation of Lewy bodies, which are characteristic of Parkinson’s disease .
Drug Discovery
Derivatives of tetrahydroquinoline have been noted for their broad applications in drug discovery due to their diverse biological activities against various pathogens and neurodegenerative disorders .
Agrochemicals
Some triazol derivatives have been synthesized that could function as agrochemicals, acting as root growth stimulants and influencing levels of endogenous hormones .
Anti-inflammatory Agents
N-(tetrahydroquinolin-1-yl) amide compounds have been identified as potential NF-κB inhibitors which could be useful in anticancer drug research and might impact various brain disorders where neuroinflammation is involved .
Mechanism of Action
The pharmacokinetics of a compound refers to how it is absorbed, distributed, metabolized, and excreted (ADME) in the body. These properties can greatly influence the bioavailability of a compound, or how much of the compound is able to reach its target and exert an effect .
The result of a compound’s action can vary widely depending on its target and mode of action. It could lead to changes in cellular signaling, gene expression, or other cellular functions .
The action environment of a compound refers to how external factors, such as temperature, pH, and the presence of other molecules, can influence its action, efficacy, and stability .
Future Directions
“N-methyl-1-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)methanamine” and similar compounds have potential applications in various fields. For example, 1-Methyl-1,2,3,4-tetrahydroquinoline has been studied for its neuroprotective properties in various neurodegenerative illnesses of the central nervous system . Furthermore, it has been suggested that it may have potential as a drug for combating substance abuse .
properties
IUPAC Name |
N-methyl-1-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2/c1-13-9-10-5-6-12-11(8-10)4-3-7-14(12)2/h5-6,8,13H,3-4,7,9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHBYUIJYWIIRTE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC2=C(C=C1)N(CCC2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60639890 | |
Record name | N-Methyl-1-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60639890 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
916792-22-8 | |
Record name | 1,2,3,4-Tetrahydro-N,1-dimethyl-6-quinolinemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=916792-22-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Methyl-1-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60639890 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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